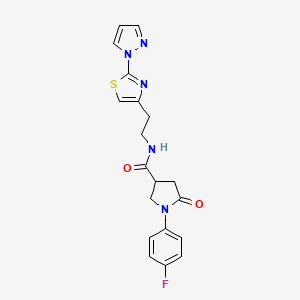

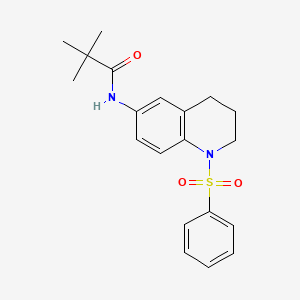

![molecular formula C8H6ClN3O2 B2917331 2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole CAS No. 15965-67-0](/img/structure/B2917331.png)

2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Inhibitory Effects on Chondrogenesis

Research by Tsuchiya et al. (1987) on benzimidazoles, including compounds structurally similar to 2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole, indicates these compounds exhibit inhibitory actions on chondrogenesis in mouse and rat limb bud cell cultures. This finding suggests potential applications in studying developmental processes and diseases affecting cartilage development and maintenance Tsuchiya, Hisano, Tanaka, & Takahashi, 1987.

Ferroelectric and Antiferroelectric Properties

Horiuchi et al. (2012) demonstrated that benzimidazole derivatives, including those with nitro and chloro substituents, exhibit above-room-temperature ferroelectricity and antiferroelectricity. These properties are crucial for the development of lead- and rare-metal-free ferroelectric devices, indicating the potential use of this compound in electronic and memory storage applications Horiuchi, Kagawa, Hatahara, Kobayashi, Kumai, Murakami, & Tokura, 2012.

Antitubercular Activity

Kim et al. (2009) explored the structure-activity relationships of nitroimidazoles, finding that certain nitro-substituted imidazoles possess potent bactericidal properties against Mycobacterium tuberculosis. This suggests potential therapeutic applications of this compound and its derivatives in treating tuberculosis Kim, Kang, Boshoff, Jiricek, Collins, Singh, Manjunatha, Niyomrattanakit, Zhang, Goodwin, Dick, Keller, Dowd, & Barry, 2009.

Organic Synthesis and Material Science

Balwe and Jeong (2016) reported on the iron-catalyzed formation of benzo[d]imidazo[2,1-b]thiazoles, demonstrating the utility of nitroimidazole derivatives in synthesizing complex heterocyclic compounds under solvent-free conditions. This research highlights the role of compounds like this compound in facilitating green chemistry and material synthesis Balwe & Jeong, 2016.

Antimicrobial and Antifungal Agents

Mahmood et al. (2019) synthesized and evaluated novel benzimidazole derivatives for their DNA-binding properties and antimicrobial activities. These compounds, including those structurally related to this compound, exhibited significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents Mahmood, Akhter, Asghar, Mirza, Ismail, Liaqat, Kalsoom, Ashraf, Shabbir, Qayyum, & McKee, 2019.

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Safety and Hazards

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Eigenschaften

IUPAC Name |

2-chloro-1-methyl-6-nitrobenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)10-8(11)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMTWHCGFNZHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2917248.png)

![4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2917249.png)

![3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2917253.png)

![2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B2917258.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)

![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)